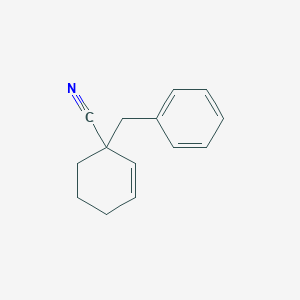
1-(2,6-DICHLOROBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzenesulfonyl group and a diphenylmethyl group
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a broad range of biological targets . They are found in various biologically active compounds across a number of different therapeutic areas .
Mode of Action
It’s known that piperazine derivatives can bind to multiple receptors with high affinity . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .
Biochemical Pathways
Piperazine derivatives are known to affect various biochemical pathways due to their broad range of biological activity .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level due to their broad range of biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(Diphenylmethyl)piperazine: Another precursor used in the synthesis.
1-(2,6-Dichlorobenzenesulfonyl)piperazine: A related compound with similar structural features.
Uniqueness
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the combination of the sulfonyl and diphenylmethyl groups on the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1-benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-12-7-13-21(25)23(20)30(28,29)27-16-14-26(15-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSEXYQUHRDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)


